5-(1,3-Benzodioxol-5-yl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
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Overview
Description
5-(1,3-Benzodioxol-5-yl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzodioxole ring, a fluorophenyl group, and a pyrazolopyrimidine core. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 5-(1,3-Benzodioxol-5-yl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrazolopyrimidine core, followed by the introduction of the benzodioxole and fluorophenyl groups. Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions. Industrial production methods may involve optimization of these conditions to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
5-(1,3-Benzodioxol-5-yl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones. Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction can reduce specific functional groups, such as nitro groups to amines. Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: This reaction can replace one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5-(1,3-Benzodioxol-5-yl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 5-(1,3-Benzodioxol-5-yl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, blocking of receptor signaling, and modulation of gene expression .
Comparison with Similar Compounds
5-(1,3-Benzodioxol-5-yl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid can be compared with other similar compounds, such as:
5-(1,3-Benzodioxol-5-yl)-N,N-dibenzyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide: This compound has a similar core structure but different substituents, leading to distinct chemical and biological properties.
1-(1,3-Benzodioxol-5-yl)-3-(4-fluorophenyl)sulfonyl-1-propanone: This compound shares the benzodioxole and fluorophenyl groups but has a different core structure, resulting in different reactivity and applications.
5-(1,3-Benzodioxol-5-yl)-3-(4-morpholinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine: This compound has a similar core structure with additional functional groups, leading to unique properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Properties
Molecular Formula |
C20H12FN3O4 |
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Molecular Weight |
377.3 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid |
InChI |
InChI=1S/C20H12FN3O4/c21-13-4-1-11(2-5-13)15-9-19-22-14(8-16(20(25)26)24(19)23-15)12-3-6-17-18(7-12)28-10-27-17/h1-9H,10H2,(H,25,26) |
InChI Key |
GCZGNYQUQCYVBG-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC4=CC(=NN4C(=C3)C(=O)O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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